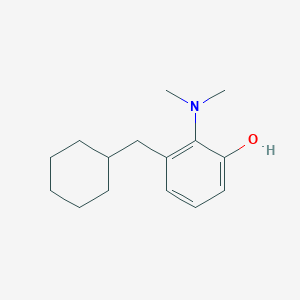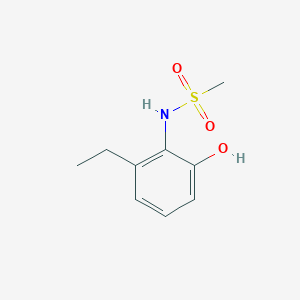
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid: is a chiral amino acid derivative that contains an imidazole ring. This compound is structurally related to histidine, an essential amino acid, and plays a significant role in various biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as L-histidine.
Protection of Functional Groups: The amino and carboxyl groups of L-histidine are protected using suitable protecting groups to prevent unwanted side reactions.
Alkylation: The protected histidine undergoes alkylation at the alpha carbon to introduce the methyl group.
Deprotection: The protecting groups are removed to yield the final product.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as crystallization, chromatography, or recrystallization to obtain the desired compound with high purity.
化学反应分析
Types of Reactions
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazolone derivatives.
Reduction: Reduction of the imidazole ring can yield imidazolidine derivatives.
Substitution: The amino and carboxyl groups can participate in substitution reactions to form amides, esters, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides, alkyl halides, and anhydrides are employed under mild to moderate conditions.
Major Products Formed
Oxidation: Imidazolone derivatives.
Reduction: Imidazolidine derivatives.
Substitution: Amides, esters, and other functionalized derivatives.
科学研究应用
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and as a ligand in coordination chemistry.
Biology: Plays a role in enzyme catalysis and protein structure studies.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of (2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit certain enzymes by binding to their active sites, thereby modulating their activity.
Receptor Binding: The compound can bind to receptors, influencing signal transduction pathways and cellular responses.
Pathways Involved: It affects pathways related to inflammation, microbial growth, and metabolic processes.
相似化合物的比较
Similar Compounds
Histidine: An essential amino acid with a similar imidazole ring structure.
Imidazole: A simple heterocyclic compound that forms the core structure of the imidazole ring.
Histamine: A biogenic amine derived from histidine, involved in immune responses.
Uniqueness
(2R)-2-Amino-3-(1H-imidazol-4-YL)-2-methylpropanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and an imidazole ring. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
属性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC 名称 |
(2R)-2-amino-3-(1H-imidazol-5-yl)-2-methylpropanoic acid |
InChI |
InChI=1S/C7H11N3O2/c1-7(8,6(11)12)2-5-3-9-4-10-5/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12)/t7-/m1/s1 |
InChI 键 |
HRRYYCWYCMJNGA-SSDOTTSWSA-N |
手性 SMILES |
C[C@@](CC1=CN=CN1)(C(=O)O)N |
规范 SMILES |
CC(CC1=CN=CN1)(C(=O)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


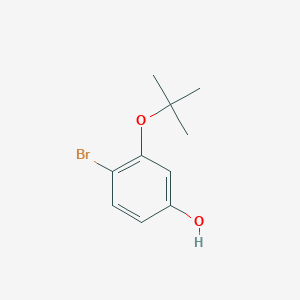


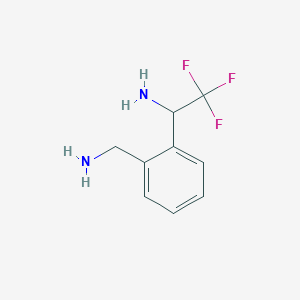
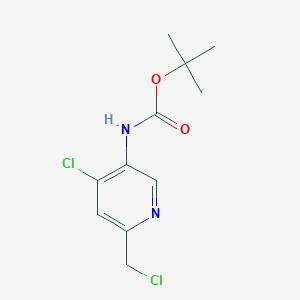
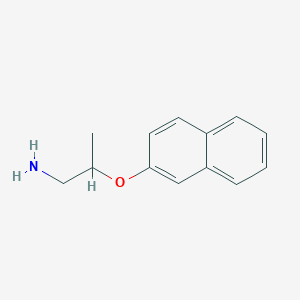
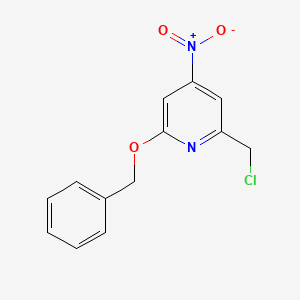
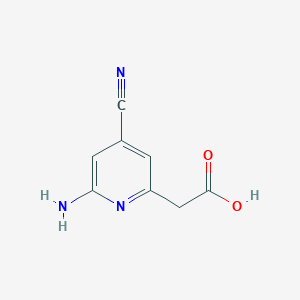

![3-Bromo-4,6-dihydrofuro[3,4-D]isoxazole](/img/structure/B14850773.png)
![3-Bromo-7,8-dihydro-imidazo[1,5-A]pyrazin-6-one](/img/structure/B14850776.png)
